molecular formula C8H11NO3 B13197481 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B13197481
M. Wt: 169.18 g/mol
InChI Key: YXYVZEALQSFXPC-UHFFFAOYSA-N
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Description

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid typically involves the acylation of glycine with nicotinoyl chloride, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-propyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-7-9-5-6(12-7)4-8(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

YXYVZEALQSFXPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(O1)CC(=O)O

Origin of Product

United States

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